Methyl 3-bromo-4,4-dimethylpent-2-enoate
Description
Methyl 3-bromo-4,4-dimethylpent-2-enoate is an α,β-unsaturated ester characterized by a bromine substituent at the β-carbon (C3) and two methyl groups at the γ-carbon (C4). The conjugated double bond (C2–C3) and electron-withdrawing ester group (COOMe) render this compound reactive toward nucleophilic additions, cycloadditions, and halogen-mediated substitution reactions.
Properties
CAS No. |
832734-30-2 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
methyl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,1-4H3 |
InChI Key |
OUAQNHQJRXMTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpent-2-enoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the pentenoate structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like dichloromethane (CH2Cl2) are used.
Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (EtOH) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pentenoates depending on the nucleophile used.
Addition Reactions: Products include haloalkanes or dihaloalkanes.
Elimination Reactions: Products include alkenes with varying degrees of substitution.
Scientific Research Applications
Methyl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4,4-dimethylpent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the pentenoate structure make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds are selected for comparison based on shared functional groups or substituents:
| Compound Name | Substituents | Configuration | Key Functional Groups |
|---|---|---|---|
| Methyl 3-bromo-4,4-dimethylpent-2-enoate | Br (C3), 2×CH₃ (C4) | Not specified | α,β-unsaturated ester, bromine |
| (E)-Methyl 4,4-dimethylpent-2-enoate (1q) | H (C3), 2×CH₃ (C4) | E | α,β-unsaturated ester |
| (Z)-Methyl 3-phenylacrylate | C₆H₅ (C3), H (C4) | Z | α,β-unsaturated ester, phenyl group |
| Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate | Br (C4), C₆H₅ (C3), TsNH (C2), CH₂CH₃ (ester) | Not specified | Bromine, tosylamino, α,β-unsaturated ester |
NMR Spectral Data
- 1q : Key ¹H NMR signals include δ 5.68 (d, J = 15.6 Hz, H2), 3.72 (s, OCH₃), and 1.21 (s, 2×CH₃). ¹³C NMR shows C=O at δ 166.7 and C4–CH₃ at δ 27.8 .
- (Z)-Methyl 3-phenylacrylate : ¹H NMR features δ 6.43 (d, J = 12.0 Hz, H2) and δ 5.83 (d, J = 12.0 Hz, H3), with Z-configuration confirmed by coupling constants .
- This compound (inferred): The bromine at C3 would deshield adjacent protons (H2 and H4), leading to downfield shifts (e.g., H2 δ ~6.0–6.5 ppm). The C4–CH₃ groups would resonate near δ 1.2–1.5 ppm, similar to 1q.
Research Implications
The comparison highlights the critical role of substituents in modulating reactivity and physical properties. Bromine introduces electrophilic sites but complicates synthesis, while phenyl groups enhance conjugation at the cost of steric bulk. Future studies on this compound should prioritize optimizing halogenation protocols and exploring its utility in cross-coupling reactions or asymmetric catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
